Fenfuram

描述

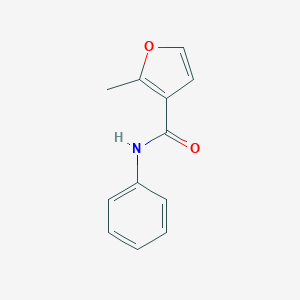

Fenfuram is a systemic fungicide primarily used as a seed treatment to control fungal diseases such as bunts and smuts in cereals . It belongs to the class of anilides and is characterized by its chemical formula C₁₂H₁₁NO₂ . Although it is now considered obsolete in many regions, it remains a compound of interest due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: Fenfuram can be synthesized through the reaction of 2-methyl-3-furoic acid with aniline in the presence of a dehydrating agent . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: Fenfuram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted furan derivatives.

科学研究应用

Introduction to Fenfuram

This compound, a systemic fungicide classified as an anilide, has been primarily used in agriculture for seed treatment to control fungal diseases such as bunts and smuts in cereal crops. Its chemical structure includes a 2-methyl-2-furoyl group, and its formula is . Developed in the 1980s, this compound has played a significant role in enhancing crop yield by protecting seeds from various fungal pathogens. This article explores the scientific research applications of this compound, focusing on its antifungal properties, mechanisms of action, and potential derivatives.

Key Features of this compound's Mechanism:

- Target Enzyme : Succinate dehydrogenase (SDH)

- Mode of Action : Disruption of cellular respiration in fungi

- Result : Inhibition of fungal growth and reproduction

Fungicide for Seed Treatment

This compound is primarily utilized as a seed treatment fungicide, effectively protecting crops from fungal diseases. Its application has been shown to significantly reduce infection rates and improve overall plant health.

Antifungal Activity

Research indicates that this compound exhibits broad-spectrum antifungal activity against various phytopathogenic fungi. For instance, studies have demonstrated its effectiveness against species such as Rhizoctonia solani and Sclerotinia sclerotiorum, with EC50 values indicating strong potency compared to other commercial fungicides .

Resistance Management

This compound's role in resistance management has been documented, particularly in relation to its classification as a succinate dehydrogenase inhibitor (SDHI). This classification is critical as it helps understand potential resistance mechanisms that fungi may develop against such treatments .

Case Study 1: Efficacy Against Rhizoctonia solani

A study synthesized ten novel this compound-diarylamine hybrids to evaluate their antifungal efficacy against Rhizoctonia solani. The results showed that one hybrid exhibited an EC50 value of 0.037 mg/L, significantly outperforming both this compound and other commercial fungicides .

Case Study 2: Environmental Impact Assessment

Research into the degradation products of this compound highlighted its interactions with reactive oxygen species under varying environmental conditions. Understanding these interactions is crucial for assessing the ecological impact of this compound applications .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | C₁₂H₁₁NO₂ | High | Effective against multiple fungi |

| Boscalid | C₁₃H₁₃ClN₂O₃ | Moderate | Used for similar applications |

| Oxycarboxin | C₁₂H₁₁N₃O₂ | Moderate | Shares SDHI mechanism |

作用机制

Fenfuram exerts its effects by inhibiting mitochondrial function, specifically targeting succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the energy production in fungal cells, leading to their death. The molecular target of this compound is the SDH enzyme, and the pathway involved is the mitochondrial electron transport chain .

相似化合物的比较

- Benodanil

- Mepronil

- Flutolanil

- Furametpyr

- Thifluzamide

Comparison: Fenfuram is unique among these compounds due to its specific inhibition of succinate dehydrogenase and its application as a seed treatment fungicide . While other compounds like benodanil and flutolanil also inhibit SDH, this compound’s structural properties and specific applications in agriculture distinguish it from its counterparts .

生物活性

Fenfuram is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is primarily used in agriculture to control various fungal diseases in crops. This article provides an overview of the biological activity of this compound, focusing on its antifungal properties, toxicity profiles, and potential environmental impacts.

This compound's chemical structure allows it to inhibit succinate dehydrogenase, an enzyme crucial for the mitochondrial respiratory chain in fungi. By blocking this enzyme, this compound disrupts cellular respiration, leading to fungal cell death. This mechanism underlies its efficacy against a range of phytopathogenic fungi.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various pathogens. The following table summarizes its effectiveness against selected fungal species:

| Fungal Species | EC50 (mg/L) | Notes |

|---|---|---|

| Rhizoctonia solani | 20.37 | Moderate efficacy; can be improved with hybrids |

| Fusarium oxysporum | 15.00 | Effective; used in combination with other agents |

| Alternaria solani | 25.00 | Variable efficacy depending on environmental factors |

Recent studies have shown that this compound can be used as a lead compound to develop more effective derivatives. For example, modifications to the chemical structure have led to compounds with enhanced antifungal activity against R. solani, indicating that structural alterations can yield significant improvements in efficacy .

Toxicity and Environmental Impact

The toxicity of this compound has been evaluated through various studies focusing on its effects on non-target organisms. Research indicates that while this compound is effective against target fungi, it also poses risks to aquatic life, particularly during runoff events from agricultural fields.

Case Studies on Toxicity

- Zebrafish Model : A study assessed this compound's effects on zebrafish embryos, revealing developmental abnormalities at concentrations above 5 µM. These included tail shortening and pericardiac edema, highlighting the compound's potential for developmental toxicity .

- Environmental Risk Assessments : Various assessments have indicated that this compound can accumulate in aquatic environments, leading to long-term ecological impacts. The risk assessments suggest that while acute exposures may not exceed safety thresholds, chronic exposure scenarios could pose risks to fish populations .

Research Findings

Recent research has focused on enhancing the biological activity of this compound through hybridization with other compounds. For instance, novel benodanil-heterocyclic carboxamide hybrids have been synthesized based on this compound's structure, demonstrating improved antifungal properties against R. solani with lower EC50 values compared to this compound alone .

常见问题

Basic Research Questions

Q. What established synthetic protocols exist for Fenfuram, and how can reaction parameters be systematically optimized in laboratory settings?

this compound is synthesized via carbonyl condensation/dechlorination of acetoacetamide and chloroacetaldehyde . To optimize yield and purity, researchers should:

- Conduct fractional factorial experiments to test variables (temperature: 80–120°C; molar ratios of reactants: 1:1 to 1:2; catalysts: acidic vs. basic conditions).

- Monitor reaction progress using FTIR for carbonyl group disappearance and HPLC for intermediate quantification.

- Validate final product purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical methods are validated for quantifying this compound in complex matrices, and how should method robustness be assessed?

Reliable techniques include:

- HPLC-UV (C18 column, mobile phase: acetonitrile/water 70:30, λ = 254 nm) with a detection limit of 0.05 ppm .

- GC-MS (DB-5 column, electron ionization) for trace-level analysis in soil samples . Validation requires:

- Calibration curves (R² > 0.99), recovery rates (80–120%), and inter-day precision tests (RSD < 5%) across three replicates .

Q. What is this compound’s biochemical mode of action against fungal pathogens, and what in vitro assays confirm target specificity?

this compound inhibits fungal succinate dehydrogenase (SDH), disrupting cellular respiration . Confirmatory assays:

- Microdilution assays to determine minimum inhibitory concentrations (MICs) against Fusarium spp. (MIC range: 2–10 µg/mL).

- Enzyme inhibition kinetics using purified SDH, measuring NADH oxidation rates via spectrophotometry (Km/Vmax analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental degradation rates of this compound under variable soil pH conditions?

- Design controlled mesocosm experiments with standardized soil types (pH 4.0–8.0, organic matter 2–5%).

- Use ¹³C-labeled this compound to track degradation pathways via LC-MS/MS, quantifying metabolites (e.g., 2-methylfuran-3-carboxylic acid).

- Apply mixed-effects models to isolate pH-dependent degradation rates from confounding variables (e.g., microbial activity) .

Q. What computational strategies predict the ecotoxicological risks of this compound metabolites, and how can in vitro assays validate these predictions?

- Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) to estimate metabolite toxicity (LC50 for Daphnia magna).

- Molecular docking simulations to assess metabolite binding affinity to non-target enzymes (e.g., acetylcholinesterase).

- Validate with microtox assays (e.g., Vibrio fischeri bioluminescence inhibition) and zebrafish embryo toxicity tests (LC50 correlation) .

Q. What experimental frameworks are critical for isolating this compound-resistant fungal strains and elucidating resistance mechanisms?

- Gradient concentration plates (0–100 µg/mL this compound) to select resistant Botrytis cinerea colonies.

- Whole-genome sequencing to identify mutations in SDH subunits (e.g., SdhB-H272L).

- Proteomic profiling (2D gel electrophoresis/MS) to compare expression of stress-response proteins (e.g., HSP90, catalase) .

Q. Methodological Considerations for Data Integrity

属性

IUPAC Name |

2-methyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSPBVWPKOEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058035 | |

| Record name | Fenfuram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24691-80-3 | |

| Record name | Fenfuram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfuram [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfuram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-furanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFURAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RCI1Z8OVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。